molecular formula C10H16 B1674923 (-)-Limonene CAS No. 5989-54-8

(-)-Limonene

Cat. No.: B1674923
CAS No.: 5989-54-8
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-SNVBAGLBSA-N
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Description

(4S)-limonene is an optically active form of limonene having (4S)-configuration. It is an enantiomer of a (4R)-limonene.
(-)-Limonene is a natural product found in Pinus densiflora, Minthostachys mollis, and other organisms with data available.
A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. Limonene is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).
See also: Spearmint Oil (part of).

Properties

IUPAC Name

(4S)-1-methyl-4-prop-1-en-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGQYMWWDOXHJM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047078
Record name (S)-Limonene
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; lemon-like odor; [CHEMINFO], Liquid
Record name l-Limonene
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Record name (-)-Limonene
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Flash Point

48 °C
Record name l-Limonene
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Solubility

0.0138 mg/mL at 25 °C
Record name (-)-Limonene
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Vapor Pressure

1.44 [mmHg]
Record name l-Limonene
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CAS No.

5989-54-8
Record name (S)-Limonene
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Record name l-Limonene
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Record name (S)-Limonene
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Record name LIMONENE, (-)-
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Record name (-)-Limonene
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Melting Point

-74.3 °C
Record name (-)-Limonene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
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Synthesis routes and methods II

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
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20%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure and formula of l-Limonene?

A1: l-Limonene ((S)-limonene) is a chiral molecule with the chemical formula C10H16. It is a cyclic monoterpene with a single double bond, classified as a hydrocarbon.

Q2: What are the key spectroscopic characteristics of l-Limonene?

A2: While specific spectroscopic data isn't provided in the research excerpts, l-Limonene's structure is routinely confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). GC-MS helps identify and quantify l-Limonene within complex mixtures like essential oils [, , , ].

Q3: Does l-Limonene exhibit antifungal properties?

A3: Yes, l-Limonene demonstrates antifungal activity against Candida species, particularly Candida parapsilosis []. It inhibits yeast morphogenesis and adherence to human epithelial cells, suggesting potential anti-virulence properties.

Q4: What role does l-Limonene play in plant defense mechanisms?

A4: l-Limonene is a major component of essential oils in various plants like Citrus species and mint [, , ]. These oils often contribute to a plant's defense against pests and pathogens. For instance, research on Artemisia scoparia indicates that its essential oil, rich in l-Limonene, possesses phytotoxic properties that can inhibit the germination and growth of certain plants [].

Q5: What is known about the environmental impact of l-Limonene?

A5: While l-Limonene is a naturally occurring compound, its release into the environment, particularly from industrial processes, requires careful consideration []. Research on its biodegradability and ecotoxicological effects is essential to understand its long-term impact and develop sustainable practices [, ].

Q6: Is there evidence of l-Limonene contributing to atmospheric reactions?

A6: Yes, research at the Amphitrite Point Observatory identified l-Limonene as a significant contributor to nocturnal ozone depletion events []. The study highlights the importance of understanding biogenic emissions of l-Limonene and their role in atmospheric chemistry.

Q7: What are the main applications of l-Limonene?

A7: l-Limonene is a versatile compound with applications in various industries. It is widely used as a fragrance and flavoring agent in food, cosmetics, and cleaning products []. Its solvent properties make it suitable for use in industrial cleaners and as a replacement for traditional solvents [, , ].

Q8: How does the chirality of Limonene impact its applications?

A8: Both enantiomers of Limonene, (R)-Limonene (d-limonene) and (S)-limonene (l-limonene), possess distinct olfactory properties [, ]. While d-limonene has a characteristic orange smell, l-limonene exhibits a turpentine-like odor. This difference in aroma significantly influences their applications in the fragrance industry.

Q9: Are there efforts to develop sustainable production methods for l-Limonene?

A9: The increasing demand for l-Limonene necessitates sustainable production practices. Researchers are exploring alternative extraction methods, like microwave extraction, for higher yields and reduced environmental impact [].

Q10: What are the key areas for future research on l-Limonene?

A10: Despite its widespread use, several research avenues remain unexplored for l-Limonene. Investigating its potential in drug delivery systems, understanding its interaction with biological membranes at a molecular level, and elucidating its metabolic fate are crucial for expanding its applications safely and effectively [, ].

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